molecular formula C9H7N3O3 B1268961 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 25283-98-1

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1268961
CAS No.: 25283-98-1
M. Wt: 205.17 g/mol
InChI Key: ZGPVCGAEIHFMLX-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

Action Environment:

Environmental factors (e.g., pH, temperature, co-administered drugs) influence the compound’s stability, efficacy, and safety. For instance, acidic conditions may enhance its solubility, while light exposure could degrade it.

: Larina, L., & Lopyrev, V. (2009). Synthesis of Five-Membered Nitroazoles. In Nitroazoles: Synthesis, Structure and Applications (pp. 1–79). Springer. Link : Fluorochem. (n.d.). 5-methyl-3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Link : Minehan, T. G., & Yapremyan, A. (2012). Synthesis of indole derivatives as prevalent moieties present in natural products. RSC Advances, 2(33), 12473–12476. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-Methyl-3-(2-nitrophenyl)-1,2,4-oxadiazole
  • 3-(3-Nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPVCGAEIHFMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25283-98-1
Record name 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25283-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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